Cas no 870859-37-3 (BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]-)

BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- structure
870859-37-3 structure
Product Name:BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]-
Numéro CAS:870859-37-3
Le MF:C23H25N
Mégawatts:315.45130610466
CID:4458194
PubChem ID:11716653
Update Time:2025-06-28

BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- Propriétés chimiques et physiques

Nom et identifiant

    • BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]-
    • 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
    • 4-Methyl-2,6-bis[(1R)-1-phenylethyl]benzenamine (ACI)
    • (R,R)-4-Methyl-2,6-bis(1-phenylethyl)aniline
    • SCHEMBL22708269
    • 870859-37-3
    • F76522
    • Piscine à noyau: 1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3/t17-,18-/m1/s1
    • La clé Inchi: DKBNATUIDTYKOR-QZTJIDSGSA-N
    • Sourire: [C@@H](C1C=CC=CC=1)(C1C=C(C)C=C([C@@H](C2C=CC=CC=2)C)C=1N)C

Propriétés calculées

  • Qualité précise: 315.198699802g/mol
  • Masse isotopique unique: 315.198699802g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 24
  • Nombre de liaisons rotatives: 4
  • Complexité: 332
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 6.1
  • Surface topologique des pôles: 26Ų

BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A1476986-50mg
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
870859-37-3 95%
50mg
$184.0 2024-04-16
Ambeed
A1476986-100mg
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
870859-37-3 95%
100mg
$315.0 2024-04-16
Ambeed
A1476986-250mg
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
870859-37-3 95%
250mg
$538.0 2024-04-16
Ambeed
A1476986-1g
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
870859-37-3 95%
1g
$1800.0 2025-04-16
1PlusChem
1P024HAL-50mg
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
870859-37-3 95%
50mg
$184.00 2024-04-21
1PlusChem
1P024HAL-100mg
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
870859-37-3 95%
100mg
$315.00 2024-04-21
1PlusChem
1P024HAL-250mg
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
870859-37-3 95%
250mg
$555.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828475-100mg
4-Methyl-2,6-Bis((R)-1-phenylethyl)aniline
870859-37-3
100mg
¥2333.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828475-250mg
4-Methyl-2,6-Bis((R)-1-phenylethyl)aniline
870859-37-3
250mg
¥3661.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828475-1g
4-Methyl-2,6-Bis((R)-1-phenylethyl)aniline
870859-37-3
1g
¥11534.00 2024-04-27

BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1R,1′R,2S,2′S)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ,  Dichloromethane ;  48 h, 60 bar, rt
Référence
Unsaturated Alcohols as Chain-Transfer Agents in Olefin Polymerization: Synthesis of Aldehyde End-Capped Oligomers and Polymers
Han, Xing-Wang ; et al, Journal of the American Chemical Society, 2020, 142(36), 15431-15437

Méthode de production 2

Conditions de réaction
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1S,1′S,2R,2′R)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: 1,2-Dichloroethane ;  15 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ;  overnight, 500 psi, rt
Référence
Double-Asymmetric Hydrogenation Strategy for the Reduction of 1,1-Diaryl Olefins Applied to an Improved Synthesis of CuIPhEt, a C2-Symmetric N-Heterocyclic Carbenoid
Spahn, Elizabeth; et al, Journal of Organic Chemistry, 2013, 78(6), 2731-2735

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1R,1′R,2R,2′R)-2,2′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1… Solvents: Methanol ;  18 h, 500 psi, rt
Référence
(1R,1'R,2S,2'S)-2,2'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-1,1'-bi-1H-isophosphindole and (1S,1'S,2R,2'R)-2,2'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-1,1'-bi-1H-isophosphindole
Zhang, Xiaowei; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-7

Méthode de production 4

Conditions de réaction
1.1 Catalysts: Magnesium perchlorate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  36 h, 80 °C
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1R,1′R,2S,2′S)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: Dichloromethane ;  15 min, rt
2.2 Reagents: Hydrogen Solvents: Methanol ;  48 h, 70 bar, 30 °C
Référence
Dynamic kinetic asymmetric arylation and alkenylation of ketones
Ruan, Lin-Xin ; et al, Science (Washington, 2023, 379(6633), 662-670

Méthode de production 5

Conditions de réaction
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  8 h, 140 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 90 psi, rt
Référence
Design and synthesis of C2-symmetric N-heterocyclic carbene precursors and metal carbenoids
Albright, Abigail; et al, Journal of Organic Chemistry, 2011, 76(18), 7341-7351

Méthode de production 6

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Xylene ;  5 h, 160 °C
Référence
New chiral α-diimine nickel(II) complexes bearing ortho-sec-phenethyl groups for ethylene polymerization
Wang, Fuzhou; et al, Applied Organometallic Chemistry, 2013, 27(6), 319-327

Méthode de production 7

Conditions de réaction
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  12 h, 140 °C
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  1-(11bS)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-ylpiperidine Solvents: Dichloromethane ;  20 min, rt
2.2 Reagents: Hydrogen Solvents: Methanol ,  Dichloromethane ;  48 h, 45 bar, rt
Référence
A Chiral Naphthyridine Diimine Ligand Enables Nickel-Catalyzed Asymmetric Alkylidenecyclopropanations
Braconi, Elena; et al, Angewandte Chemie, 2020, 59(38), 16425-16429

Méthode de production 8

Conditions de réaction
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  14 h, 140 °C
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1R,1′R,2S,2′S)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: Dichloromethane ;  10 min, rt
2.2 Reagents: Hydrogen Solvents: Methanol ,  Dichloromethane ;  48 h, 60 bar, rt
Référence
Unsaturated Alcohols as Chain-Transfer Agents in Olefin Polymerization: Synthesis of Aldehyde End-Capped Oligomers and Polymers
Han, Xing-Wang ; et al, Journal of the American Chemical Society, 2020, 142(36), 15431-15437

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 90 psi, rt
Référence
Design and synthesis of C2-symmetric N-heterocyclic carbene precursors and metal carbenoids
Albright, Abigail; et al, Journal of Organic Chemistry, 2011, 76(18), 7341-7351

Méthode de production 10

Conditions de réaction
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1R,1′R,2S,2′S)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ;  48 h, 70 bar, 30 °C
Référence
Dynamic kinetic asymmetric arylation and alkenylation of ketones
Ruan, Lin-Xin ; et al, Science (Washington, 2023, 379(6633), 662-670

Méthode de production 11

Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic acid
Référence
Design and synthesis of C2-symmetric N-heterocyclic carbene precursors and metal carbenoids
Albright, Abigail; et al, Journal of Organic Chemistry, 2011, 76(18), 7341-7351

Méthode de production 12

Conditions de réaction
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Xylene ;  20 h, 160 °C
Référence
Acid-Catalyzed ortho-Alkylation of Anilines with Styrenes: An Improved Route to Chiral Anilines with Bulky Substituents
Cherian, Anna E.; et al, Organic Letters, 2005, 7(23), 5135-5137

BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- Raw materials

BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- Preparation Products

BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- Fournisseurs

Amadis Chemical Company Limited
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(CAS:870859-37-3)BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]-
Numéro de commande:A1058842
État des stocks:in Stock
Quantité:100mg/250mg/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 17:50
Prix ($):274.0/463.0/1245.0
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BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]- Littérature connexe

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Amadis Chemical Company Limited
(CAS:870859-37-3)BENZENAMINE, 4-METHYL-2,6-BIS[(1R)-1-PHENYLETHYL]-
A1058842
Pureté:99%/99%/99%
Quantité:100mg/250mg/1g
Prix ($):274.0/463.0/1245.0
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